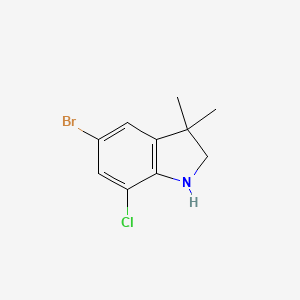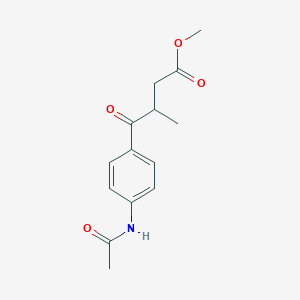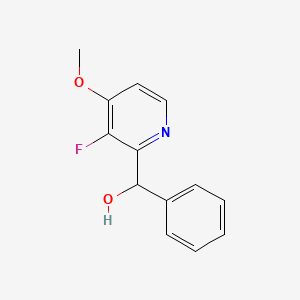
(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a fluoro and methoxy group, and a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxypyridine and benzaldehyde.
Grignard Reaction: A Grignard reagent is prepared from phenylmagnesium bromide and then reacted with 3-fluoro-4-methoxypyridine to form the intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form alcohol derivatives.
Substitution: The fluoro and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro or methoxy groups.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohol derivatives.
Substitution: Produces substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure may be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Fluoro-4-methoxypyridine): Lacks the phenylmethanol moiety, making it less complex.
(4-Methoxypyridin-2-yl)(phenyl)methanol): Lacks the fluoro group, which can affect its reactivity and biological activity.
(3-Fluoro-2-pyridyl)(phenyl)methanol): Lacks the methoxy group, altering its chemical properties.
Uniqueness
(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol is unique due to the presence of both fluoro and methoxy groups on the pyridine ring, combined with a phenylmethanol moiety. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H12FNO2 |
|---|---|
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
(3-fluoro-4-methoxypyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12FNO2/c1-17-10-7-8-15-12(11(10)14)13(16)9-5-3-2-4-6-9/h2-8,13,16H,1H3 |
InChI-Schlüssel |
SLVAVSUHJNGSQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)C(C2=CC=CC=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)

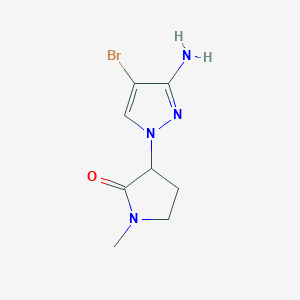
![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)
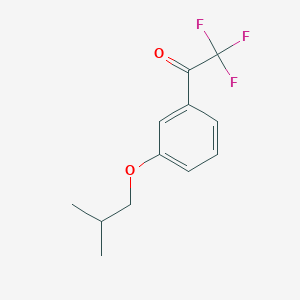

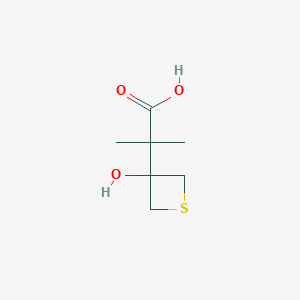
![5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B13081205.png)
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)



